molecular formula C16H16N4O3S2 B2394848 4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 946294-00-4

4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2394848
CAS No.: 946294-00-4
M. Wt: 376.45
InChI Key: XZHKLMITPKYXBS-UHFFFAOYSA-N
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Description

4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. The piperidine derivative can be synthesized through cyclization reactions involving appropriate precursors, while the oxadiazole ring is often formed via cyclization of acylhydrazides with nitriles under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amines .

Scientific Research Applications

4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-pyridin-4-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c21-25(22,14-2-1-11-24-14)20-9-5-13(6-10-20)16-18-15(19-23-16)12-3-7-17-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKLMITPKYXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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